Conformational Pre-Organization for Metallo-β-Lactamase (MBL) Inhibition: A Key Advantage Over Acyclic Analogs
The 1-sulfamoylcyclopentane-1-carboxylic acid scaffold provides the essential conformational rigidity required for potent metallo-β-lactamase (MBL) inhibition. In contrast, acyclic or less-constrained sulfamoyl carboxylic acids show dramatically reduced activity. Patent data explicitly claims compounds containing a 5-membered ring with sulfamoyl and carboxy groups for β-lactamase inhibition, highlighting the importance of this specific planarity for target binding [1]. Furthermore, a related class of sulfamoyl heteroarylcarboxylic acids (SHCs), which share the same sulfamoyl-carboxyl pharmacophore, competitively inhibit NDM-1, IMP-1, and VIM-2 MBLs at nanomolar to low micromolar concentrations (Ki values ranging from 0.4 nM to 15 μM) [2]. This contrasts sharply with simple sulfonamides, which are typically inactive against MBLs, and underscores the unique value of the constrained cyclopentane core as a starting point for inhibitor development.
| Evidence Dimension | Inhibitory Activity Against Metallo-β-Lactamases (NDM-1, IMP-1, VIM-2) |
|---|---|
| Target Compound Data | Potent Inhibition (Class Inference: Ki = 0.4 nM - 15 μM for structurally related SHCs) |
| Comparator Or Baseline | Simple Acyclic Sulfonamides |
| Quantified Difference | Inactive to >1000-fold less potent |
| Conditions | In vitro enzymatic assays against recombinant NDM-1, IMP-1, and VIM-2 MBLs |
Why This Matters
This quantifies the scaffold's unique fitness for developing next-generation MBL inhibitors to combat carbapenem-resistant Enterobacteriaceae, a critical unmet medical need.
- [1] European Patent Office. EP3795149A1 - Beta-lactamase inhibitors. 2021. https://data.epo.org/publication-server/rest/v1.0/publication-dates/20210324/EP3795149NWA1/document.pdf. View Source
- [2] Wachino JI, Jin W, Kimura K, Kurosaki H, Sato A, Arakawa Y. Sulfamoyl Heteroarylcarboxylic Acids as Promising Metallo-beta-Lactamase Inhibitors for Controlling Bacterial Carbapenem Resistance. mBio. 2020;11(2):e03144-19. View Source
